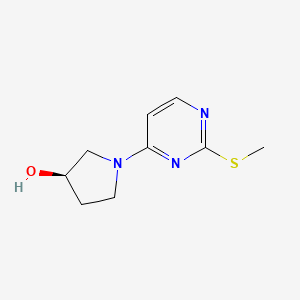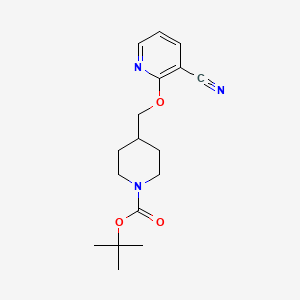
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
描述
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of Janus kinase inhibitors, which are small molecules that target the Janus kinase family of enzymes. Janus kinases are involved in various cellular processes, including cytokine signaling, immune cell development, and inflammation. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as organ transplant rejection.
作用机制
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester acts as a selective inhibitor of Janus kinases, specifically targeting JAK3 and to a lesser extent, JAK1. These enzymes are involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), which is critical for the development and function of T cells. By inhibiting JAK3, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can prevent the activation of T cells and reduce the production of inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a significant impact on the immune system, particularly on T cells. In preclinical studies, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to reduce the number of activated T cells and decrease the production of cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These effects lead to a reduction in inflammation and tissue damage, which is particularly relevant in autoimmune diseases and organ transplant rejection.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its selectivity for JAK3, which allows for a more targeted approach to inhibiting the immune response. However, this selectivity also limits the potential applications of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, as it may not be effective against diseases that involve other cytokines or signaling pathways. Additionally, the complex synthesis of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester and its potential toxicity may limit its use in some lab experiments.
未来方向
There are several potential future directions for the study of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of more selective Janus kinase inhibitors, which could provide a more targeted approach to treating autoimmune diseases and organ transplant rejection. Additionally, further research is needed to fully understand the long-term effects of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester on the immune system and its potential for use in combination with other therapies. Finally, there is a need for more clinical trials to determine the safety and efficacy of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in humans.
科学研究应用
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and organ transplant rejection. In preclinical studies, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of Janus kinases, which play a critical role in the immune response. By blocking the activity of these enzymes, 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can reduce inflammation and prevent immune cell activation, which can lead to tissue damage and disease.
属性
IUPAC Name |
tert-butyl 4-[(3-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-9-6-13(7-10-20)12-22-15-14(11-18)5-4-8-19-15/h4-5,8,13H,6-7,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOCUNIOKKLRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120939 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1261233-95-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



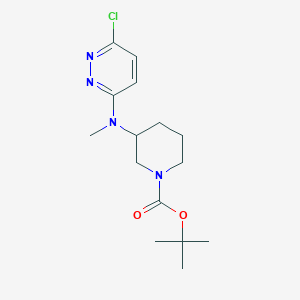
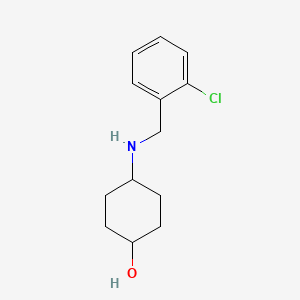

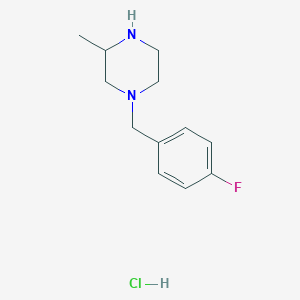

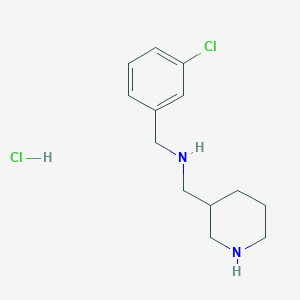

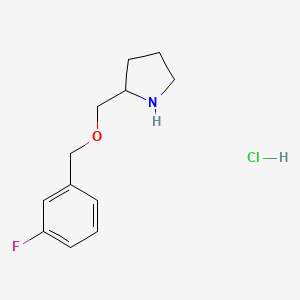
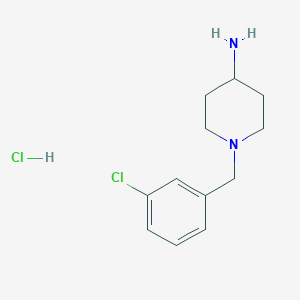
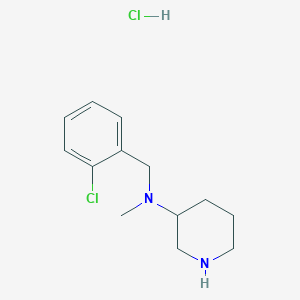
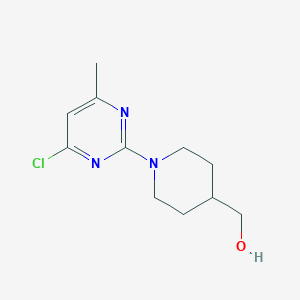
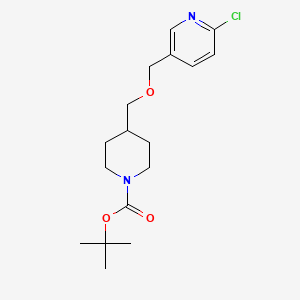
![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3227898.png)
